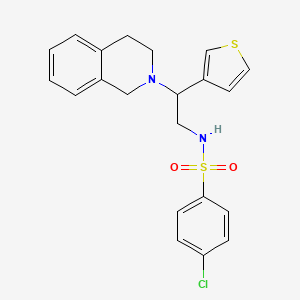
4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is an intricate organic compound comprising a chloro-substituted benzene sulfonamide backbone tethered to an isoquinoline and a thiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis of this compound can commence with commercially available reagents like 4-chlorobenzenesulfonyl chloride, 3,4-dihydroisoquinoline, and 3-thiopheneethylamine.
Synthetic Route
Step 1: : Synthesis of 3,4-dihydroisoquinoline via Bischler-Napieralski cyclization.
Step 2: : Introduction of the thiophene moiety through alkylation reactions.
Step 3: : Formation of the sulfonamide by reacting the thiophene-alkylated isoquinoline with 4-chlorobenzenesulfonyl chloride under amine coupling conditions.
Industrial Production Methods
Industrial production involves large-scale batch reactors, employing optimized conditions like controlled temperatures, inert atmospheres, and purified solvents to ensure high yield and purity. Catalysts may be introduced to streamline the reaction processes and reduce by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation at the thiophene ring.
Reduction: : The nitro group (if introduced) on the benzene ring could be reduced to an amine.
Substitution: : Halogen substitution on the benzene ring can be achieved using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Utilizes reagents like m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: : Involves reagents like lithium aluminium hydride (LiAlH4) in anhydrous ether.
Substitution: : Employs reagents such as sodium ethoxide in ethanol for nucleophilic aromatic substitution.
Major Products
Oxidation: : Generates sulfoxide derivatives.
Reduction: : Leads to the formation of amine derivatives.
Substitution: : Produces substituted derivatives retaining the core benzene sulfonamide structure.
Applications De Recherche Scientifique
4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is employed in:
Chemistry: : As an intermediate in complex organic syntheses and material science.
Biology: : Utilized in probing biological pathways due to its varied functional groups.
Medicine: : Potential pharmaceutical applications due to its isoquinoline core, a structure often found in bioactive molecules.
Industry: : Usage in the synthesis of dyes, pigments, and advanced polymers.
Mécanisme D'action
The compound exerts its effects by interacting with molecular targets, particularly enzymes, through its sulfonamide group which can mimic substrate structures. The isoquinoline and thiophene moieties facilitate binding to active sites and influence molecular pathways, modulating biological activity.
Comparaison Avec Des Composés Similaires
4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide: : Variation in thiophene positioning.
4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide: : Bromine substitution instead of chlorine.
4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furanyl-3-yl)ethyl)benzenesulfonamide: : Replacement of the thiophene ring with a furan ring.
Propriétés
IUPAC Name |
4-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S2/c22-19-5-7-20(8-6-19)28(25,26)23-13-21(18-10-12-27-15-18)24-11-9-16-3-1-2-4-17(16)14-24/h1-8,10,12,15,21,23H,9,11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDRRJZTYAFJLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













